dichloro(113C)methanone
Overview
Description
dichloro(113C)methanone is a specialized chemical compound where the carbon atom in phosgene (COCl2) is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy. The compound is typically available as a solution in toluene or benzene, with a concentration of around 1.0 M .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosgene-13C is synthesized by reacting carbon monoxide-13C with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
13CO+Cl2→13COCl2
Industrial Production Methods
In industrial settings, the production of phosgene-13C involves the use of specialized equipment to handle the toxic and reactive nature of phosgene. The process requires stringent safety measures, including the use of closed systems and proper ventilation to prevent exposure to the toxic gas .
Chemical Reactions Analysis
Types of Reactions
Phosgene-13C undergoes various chemical reactions, including:
Substitution Reactions: Phosgene-13C can react with amines to form isocyanates, which are important intermediates in the production of polyurethanes.
Hydrolysis: In the presence of water, phosgene-13C hydrolyzes to form carbon dioxide and hydrochloric acid.
Reaction with Alcohols: Phosgene-13C reacts with alcohols to form carbonates and chloroformates.
Common Reagents and Conditions
Amines: Used in the formation of isocyanates.
Water: Causes hydrolysis of phosgene-13C.
Alcohols: React to form carbonates and chloroformates.
Major Products
Isocyanates: Formed from the reaction with amines.
Carbon Dioxide and Hydrochloric Acid: Products of hydrolysis.
Carbonates and Chloroformates: Formed from the reaction with alcohols.
Scientific Research Applications
dichloro(113C)methanone is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR spectroscopy, making it useful for studying molecular structures and dynamics.
Chemical Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the production of polymers and other advanced materials.
Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
Phosgene-13C exerts its effects through its reactive carbonyl group. The compound can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of various derivatives. The carbon-13 isotope allows for detailed tracking and analysis of these reactions using NMR spectroscopy. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Phosgene-13C is unique due to its isotopic labeling, which provides distinct advantages in analytical and research applications. Similar compounds include:
Phosgene (COCl2): The non-labeled version of phosgene, commonly used in industrial applications.
Triphosgene (C3Cl6O3): A solid alternative to phosgene, used in similar chemical reactions but with easier handling and storage.
Carbonyl Chloride (COCl2): Another name for phosgene, used interchangeably in various contexts.
Phosgene-13C stands out due to its specific use in isotopic labeling, making it invaluable in research settings where detailed molecular analysis is required.
Properties
IUPAC Name |
dichloro(113C)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2O/c2-1(3)4/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYAWVDWMABLBF-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481025 | |
Record name | Phosgene-13C solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53120-07-3 | |
Record name | Phosgene-13C solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53120-07-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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